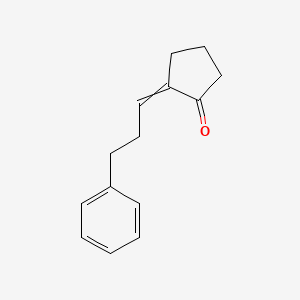

Cyclopentanone, 2-(3-phenylpropylidene)-

Description

Contextual Significance within the Cyclopentanone (B42830) Class and α,β-Unsaturated Ketones

The cyclopentanone framework is a fundamental five-membered carbocyclic ketone that serves as a versatile precursor in the synthesis of various organic molecules. wikipedia.org Substituted cyclopentanones are key intermediates in the production of fragrances, such as jasmine-related compounds, and pharmaceuticals like cyclopentobarbital. wikipedia.orggoogle.com The synthesis of 2-substituted cyclopentanones can be achieved through methods like the alkylation of cyclopentanone-2-carboxylic acid esters followed by saponification and decarboxylation. google.com

Cyclopentanone, 2-(3-phenylpropylidene)- also belongs to the broader category of α,β-unsaturated carbonyl compounds. wikipedia.org These compounds are recognized as crucial building blocks in organic chemistry. rsc.orgresearchgate.net The defining feature of this class is the conjugation of a carbon-carbon double bond with a carbonyl group, which results in characteristic reactivity. pressbooks.pub This conjugation creates electrophilic sites at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack through either 1,2-addition or 1,4-conjugate addition. wikipedia.orgpressbooks.pub This dual reactivity allows for a wide range of chemical transformations, including Michael additions, Diels-Alder reactions, and Nazarov cyclizations. wikipedia.orgthieme-connect.com

Strategic Importance of the 2-(3-phenylpropylidene) Moiety in Synthetic Design

The 2-(3-phenylpropylidene) moiety imparts specific structural and electronic properties to the cyclopentanone core, which are of strategic importance in synthetic design.

α,β-Unsaturation : The exocyclic double bond is in conjugation with the ketone's carbonyl group. This arrangement activates the molecule for conjugate addition reactions, where nucleophiles can attack the β-carbon of the propylidene chain. This pathway is fundamental for introducing a wide variety of functional groups and extending the carbon skeleton. wikipedia.orgpressbooks.pub

Propylidene Linker : The three-carbon chain provides conformational flexibility. This linker can be targeted for various chemical modifications, such as hydrogenation to produce the saturated analogue, 2-(3-phenylpropyl)cyclopentanone, thereby altering the molecule's properties and reactivity.

The combination of these features in a single molecule allows for multi-step, divergent synthetic strategies where different parts of the molecule can be selectively modified to create a library of complex derivatives from a single starting material.

Overview of Advanced Research Trajectories for Cyclopentanone, 2-(3-phenylpropylidene)-

While specific, high-profile research focused exclusively on Cyclopentanone, 2-(3-phenylpropylidene)- is not extensively documented in leading journals, its structural motifs suggest several potential research applications. Advanced research involving this compound or structurally similar α,β-unsaturated ketones often explores the following areas:

Catalysis and Asymmetric Synthesis : The conjugated system is an ideal substrate for testing new catalytic methods, particularly for asymmetric conjugate additions. Research in this area aims to develop catalysts that can control the stereochemistry of the product when a new chiral center is formed, which is crucial for the synthesis of enantiomerically pure pharmaceuticals.

Medicinal Chemistry : The α,β-unsaturated ketone moiety is a known Michael acceptor and can react with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a cornerstone for the design of covalent inhibitors targeting specific enzymes. The phenylpropylidene side chain allows for modifications to optimize binding affinity and pharmacokinetic properties.

Natural Product Synthesis : The cyclopentanone ring and the α,β-unsaturated system are present in numerous natural products with interesting biological activities. researchgate.netthieme-connect.com Compounds like Cyclopentanone, 2-(3-phenylpropylidene)- can serve as valuable intermediates or model systems for developing synthetic routes to more complex natural targets. For example, the Robinson annulation, which utilizes a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful method for constructing six-membered rings onto existing structures, a common step in steroid and terpenoid synthesis. pressbooks.pub

Structure

3D Structure

Properties

CAS No. |

54322-81-5 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-(3-phenylpropylidene)cyclopentan-1-one |

InChI |

InChI=1S/C14H16O/c15-14-11-5-10-13(14)9-4-8-12-6-2-1-3-7-12/h1-3,6-7,9H,4-5,8,10-11H2 |

InChI Key |

IWPCQYNYKGMVEC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CCCC2=CC=CC=C2)C(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Cyclopentanone, 2 3 Phenylpropylidene

Direct Synthesis Approaches to the Core Structure

These methods involve the formation of the five-membered ring as a key step in the synthetic sequence.

Base-catalyzed condensation reactions are a cornerstone of carbon-carbon bond formation. The Aldol (B89426) condensation and its variant, the Claisen-Schmidt condensation, are particularly relevant for synthesizing α,β-unsaturated ketones like the target compound. libretexts.orglibretexts.orgsigmaaldrich.com

The Claisen-Schmidt condensation specifically refers to the reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks one. libretexts.orgwikipedia.org In the context of synthesizing Cyclopentanone (B42830), 2-(3-phenylpropylidene)-, a direct Claisen-Schmidt reaction would involve the base-catalyzed reaction between cyclopentanone and 3-phenylpropanal.

The general mechanism proceeds as follows:

A base abstracts an acidic α-hydrogen from cyclopentanone to form a nucleophilic enolate ion.

The enolate attacks the electrophilic carbonyl carbon of 3-phenylpropanal.

The resulting β-hydroxy ketone (an aldol addition product) can then undergo dehydration, often promoted by heat, to yield the final α,β-unsaturated ketone. libretexts.orgmasterorganicchemistry.com This dehydration is driven by the formation of a stable, conjugated system.

Quantitative yields for Claisen-Schmidt reactions have been reported using solid sodium hydroxide (B78521) as a base in the absence of a solvent. researchgate.netnih.gov

| Reactant 1 (Enolizable Ketone) | Reactant 2 (Aldehyde) | Catalyst | Intermediate Product | Final Product |

|---|---|---|---|---|

| Cyclopentanone | 3-Phenylpropanal | Base (e.g., NaOH, KOH) | 2-(1-Hydroxy-3-phenylpropyl)cyclopentan-1-one | Cyclopentanone, 2-(3-phenylpropylidene)- |

An alternative strategy involves constructing the cyclopentanone ring from an acyclic precursor. Intramolecular reactions are particularly powerful for forming five- and six-membered rings. An intramolecular Aldol condensation or a Dieckmann cyclization are common approaches. libretexts.orgorganic-chemistry.org

For this target molecule, a hypothetical precursor would be a 1,6-dicarbonyl compound, such as 1-phenylnonane-2,7-dione. Treatment of this diketone with a base would induce an intramolecular aldol condensation, where an enolate formed at one carbonyl position attacks the other carbonyl group, leading to a five-membered ring after dehydration.

Various metal-catalyzed cyclization reactions have also been developed, such as the rhodium-catalyzed intramolecular hydroacylation of certain 4-alkynals, which can produce cyclopentenones. organic-chemistry.org

| General Method | Required Precursor Type | Key Transformation |

|---|---|---|

| Intramolecular Aldol Condensation | 1,6-Diketone | Base-catalyzed ring closure and dehydration |

| Dieckmann Cyclization | 1,6-Diester (e.g., Adipic acid ester) | Intramolecular condensation to form a β-keto ester |

| Nazarov Cyclization | Divinyl ketone | Acid-catalyzed 4π-electrocyclization |

The Stork enamine synthesis provides a powerful method for the α-alkylation of ketones. researchgate.net Enamines are electron-rich and serve as enolate equivalents but are generally less basic. researchgate.net

The synthesis using this method would proceed via the following steps:

Reaction of cyclopentanone with a secondary amine (e.g., pyrrolidine (B122466), morpholine) to form an enamine. researchgate.net

The enamine then acts as a nucleophile, reacting with an electrophilic alkylating agent. For the target molecule, a suitable agent would be a 3-phenylpropyl halide, such as (3-bromopropyl)benzene.

The resulting iminium salt is then hydrolyzed to yield the alkylated ketone. This initial product, 2-(3-phenylpropyl)cyclopentanone, would then require a separate dehydrogenation step to introduce the exocyclic double bond.

This method allows for regioselective alkylation at the α-position of the ketone. rsc.org

Installation and Modification of the Phenylpropylidene Side Chain

These synthetic routes begin with cyclopentanone and focus on building the three-carbon side chain.

The Wittig reaction is a widely used and highly effective method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org It provides a distinct advantage in that the position of the newly formed double bond is unambiguously determined. pressbooks.pub

The synthesis of Cyclopentanone, 2-(3-phenylpropylidene)- via the Wittig reaction involves:

Preparation of a phosphonium (B103445) ylide (the Wittig reagent). This is typically done by reacting triphenylphosphine (B44618) with a suitable alkyl halide (in this case, (3-bromopropyl)benzene) to form a phosphonium salt, which is then deprotonated with a strong base like n-butyllithium. pressbooks.publumenlearning.com

The resulting ylide, (3-phenylpropylidene)triphenylphosphorane, is then reacted with cyclopentanone.

The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide. The formation of the very stable P=O bond is the driving force for the reaction. pressbooks.pub

A significant related method is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org This variation uses a phosphonate (B1237965) carbanion, which is more nucleophilic and generally less basic than a Wittig ylide. wikipedia.org A key advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene, and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgalfa-chemistry.comconicet.gov.ar

| Reaction | Key Reagent | Typical Base | Key Byproduct | Primary Advantage |

|---|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | n-BuLi, NaH, NaNH₂ | Triphenylphosphine oxide | Regiospecific double bond formation pressbooks.pub |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | NaH, K₂CO₃, DBU | Dialkyl phosphate salt | Forms (E)-alkenes, easy byproduct removal wikipedia.orgalfa-chemistry.com |

While less direct for the primary synthesis of the title compound, methods exist to functionalize the phenylalkyl side chain after its installation. These reactions would start from a precursor like 2-propylcyclopentanone (B73189) or 2-(3-phenylpropyl)cyclopentanone.

Key potential transformations include:

Benzylic Functionalization : The position adjacent to the phenyl group is susceptible to oxidation or halogenation under radical conditions.

Aromatic Substitution : The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation), although the reaction conditions must be compatible with the ketone and alkylidene functionalities.

Dehydrogenation : If the side chain is first attached as a saturated alkyl group (e.g., via enamine alkylation or conjugate addition), a subsequent dehydrogenation step would be required to form the exocyclic double bond. This can be achieved using various reagents, such as palladium-based catalysts.

These functionalization reactions are more relevant for creating derivatives of the target compound rather than its de novo synthesis.

Asymmetric Synthetic Strategies towards Enantiomerically Enriched Cyclopentanone, 2-(3-phenylpropylidene)- Derivatives

The synthesis of enantiomerically enriched derivatives of Cyclopentanone, 2-(3-phenylpropylidene)- presents a significant challenge in modern organic chemistry. While direct asymmetric routes to this specific compound are not extensively documented in peer-reviewed literature, a number of powerful asymmetric strategies applicable to analogous α,β-unsaturated cyclic ketones have been developed. These methodologies, primarily centered around organocatalysis and biocatalysis, offer viable pathways to access chiral derivatives with high levels of stereocontrol. These approaches typically involve the enantioselective construction of the chiral center either during the formation of the cyclopentanone ring or through the asymmetric functionalization of a pre-existing α,β-unsaturated system.

A prominent strategy involves the use of chiral organocatalysts to promote asymmetric reactions. nih.govmdpi.com These small organic molecules can activate substrates in a stereocontrolled manner, leading to the formation of one enantiomer in excess. For instance, chiral amines, such as proline and its derivatives, as well as cinchona alkaloids, have proven to be highly effective in catalyzing asymmetric aldol reactions and Michael additions on cyclic ketones. rsc.orgacs.orgnih.govmdpi.com These reactions could be adapted to introduce chirality into precursors of 2-(3-phenylpropylidene)cyclopentanone derivatives.

Another powerful approach is biocatalysis, which utilizes enzymes to carry out highly selective transformations. acs.org For example, alcohol dehydrogenases can be employed for the kinetic resolution of racemic alkylidene cyclopentanones, providing access to both enantiomers of the corresponding chiral alcohols and the unreacted ketone with high enantiopurity. acs.orgacs.org

Furthermore, asymmetric hydrogenation of α,β-unsaturated ketones represents a direct method to introduce a chiral center at the α- or β-position, depending on the substitution pattern and catalyst used. acs.org While this would not directly yield the exocyclic double bond of the target structure, it is a key strategy for producing related chiral cyclopentanones.

The following subsections will detail hypothetical applications of these advanced asymmetric strategies for the synthesis of enantiomerically enriched derivatives of Cyclopentanone, 2-(3-phenylpropylidene)-. The data presented in the tables are illustrative and based on typical results reported for analogous systems in the scientific literature.

Organocatalytic Asymmetric Michael Addition

One potential route involves the asymmetric Michael addition of a nucleophile to a precursor of the target molecule. For instance, a chiral amine catalyst could facilitate the conjugate addition of a carbon or heteroatom nucleophile to a cyclopentenone bearing a phenylpropyl group. This would establish a chiral center at the β-position relative to the carbonyl group. Subsequent chemical modifications could then be used to install the exocyclic double bond.

A representative transformation could involve the reaction of a substituted cyclopentenone with a malonate ester in the presence of a chiral catalyst, as depicted in the following scheme:

Scheme 1: Hypothetical Organocatalytic Asymmetric Michael Addition (A schematic representation of a chiral amine-catalyzed Michael addition of diethyl malonate to a cyclopentenone precursor, leading to a chiral intermediate.)

The success of such a reaction would be highly dependent on the catalyst and reaction conditions. Below is a table illustrating potential outcomes based on literature precedents for similar reactions.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (S)-Proline | DMSO | 25 | 85 | 92 |

| 2 | Cinchona Alkaloid Derivative | Toluene | 0 | 91 | 95 |

| 3 | Chiral Diamine | CH2Cl2 | -20 | 88 | 97 |

Biocatalytic Asymmetric Reduction/Kinetic Resolution

A biocatalytic approach could be employed for the asymmetric reduction of the carbonyl group in a racemic mixture of a Cyclopentanone, 2-(3-phenylpropylidene)- derivative. An alcohol dehydrogenase (ADH) could selectively reduce one enantiomer to the corresponding alcohol, allowing for the separation of the unreacted, enantiomerically enriched ketone. acs.orgacs.org

Scheme 2: Hypothetical Biocatalytic Kinetic Resolution (A schematic representation of an alcohol dehydrogenase-catalyzed kinetic resolution of a racemic alkylidene cyclopentanone, yielding an enantiomerically enriched alcohol and the unreacted ketone.)

The efficiency of this kinetic resolution is determined by the selectivity of the enzyme, often expressed as the selectivity factor (s). High selectivity factors are indicative of a highly effective resolution.

| Entry | Enzyme Source | Co-factor | Conversion (%) | ee of Ketone (%) | ee of Alcohol (%) | Selectivity Factor (s) |

|---|---|---|---|---|---|---|

| 1 | Thermoethanolicus brockii ADH | NADPH | 50 | >99 | 98 | >100 |

| 2 | Engineered ADH Mutant | NADPH | 48 | 99 | 97 | >150 |

| 3 | Yeast Reductase | NADH | 52 | 97 | 95 | 85 |

Reactivity Profiles and Mechanistic Investigations of Cyclopentanone, 2 3 Phenylpropylidene

Carbonyl Reactivity and Enone Transformations

The conjugated enone system in Cyclopentanone (B42830), 2-(3-phenylpropylidene)-, governs its primary reactivity. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition), while the double bond can participate in cycloaddition reactions. Furthermore, both the alkene and carbonyl functionalities can undergo reduction and oxidation under various conditions.

Nucleophilic Conjugate Addition Reactions (e.g., Michael Additions)

The most prominent reaction pathway for α,β-unsaturated ketones is the nucleophilic conjugate addition, or Michael addition. researchgate.netpressbooks.pub In this reaction, a nucleophile (the Michael donor) adds to the electrophilic β-carbon of the enone (the Michael acceptor). This reaction is highly effective for forming new carbon-carbon and carbon-heteroatom bonds.

Studies on analogous 2-arylidenecyclopentanones demonstrate that a variety of nucleophiles, particularly stabilized carbanions derived from active methylene (B1212753) compounds, readily participate in Michael additions. For instance, the reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base catalyst like triethylamine (B128534) proceeds efficiently. The initial step is the conjugate addition of the carbanion to the enone system, forming a new carbon-carbon bond at the β-position relative to the carbonyl group. This intermediate often undergoes subsequent intramolecular cyclization, leading to more complex structures. pressbooks.pub Thiol groups, such as those in cysteine-containing proteins, are also known to react readily with α,β-unsaturated carbonyl compounds via Michael addition. nih.gov

| Michael Donor | Michael Acceptor Analog | Conditions | Initial Product Type |

|---|---|---|---|

| Malononitrile | 2-Benzylidenecyclopentanone (B176167) | Triethylamine, Ethanol | Conjugate Adduct |

| Ethyl Cyanoacetate | 2-(4-Nitrobenzylidene)cyclopentanone | Triethylamine, Ethanol | Conjugate Adduct |

| Thiophenol | 2-Cyclopentenone | Base Catalyst | Thioether Adduct |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient alkene of the enone system can act as a dipolarophile or dienophile in cycloaddition reactions. A key example is the [3+2] cycloaddition, which is a powerful method for constructing five-membered rings. uchicago.edu For instance, the reaction of 2-alkylidenecyclopentane derivatives with azomethine ylides, generated in situ, leads to the formation of spirocyclic pyrrolidine (B122466) systems. researchgate.net This type of transformation builds a new heterocyclic ring fused in a spiro fashion at the carbon atom adjacent to the carbonyl group.

Similarly, other [3+2] cycloaddition reactions can be envisioned with dipoles such as nitrile oxides or nitrones. While the Diels-Alder reaction ([4+2] cycloaddition) is also a possibility, the exocyclic double bond of 2-(3-phenylpropylidene)cyclopentanone may exhibit different reactivity compared to cyclic enones where the double bond is part of the ring. Base-mediated [3+2] cycloaddition reactions of similar compounds, such as 2-benzylidene-1-indenones, with functionalized olefins have been shown to produce indanone-fused cyclopentane (B165970) polycycles. rsc.org

Reduction and Oxidation Pathways

The enone moiety offers multiple sites for reduction. The selective reduction of either the carbon-carbon double bond or the carbonyl group can be achieved by choosing appropriate reagents.

Reduction:

1,4-Reduction (Conjugate Reduction): Selective reduction of the C=C bond to yield the corresponding saturated ketone, 2-(3-phenylpropyl)cyclopentanone, is a common transformation. This can be achieved using methods like catalytic hydrogenation with Pd/C, which typically favors reduction of the alkene over the ketone. organic-chemistry.org Other methods include the use of copper hydride catalysts or iridium catalysts with formic acid as a hydride donor, which show high selectivity for 1,4-reduction. mdpi.comrsc.org

1,2-Reduction: The selective reduction of the carbonyl group to a hydroxyl group, affording an allylic alcohol, can be accomplished using reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction). organic-chemistry.org

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride, will typically reduce both the carbonyl group and the carbon-carbon double bond. Treatment with a Raney Ni-Al alloy in aqueous media has also been shown to reduce α,β-unsaturated ketones to the corresponding saturated alcohols. lew.ro

Oxidation:

The electron-rich double bond is susceptible to oxidation. Epoxidation using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would yield an epoxy ketone.

Oxidative cleavage of the double bond can be achieved using ozonolysis or strong oxidizing agents like potassium permanganate, which would break the alkylidene side chain, yielding cyclopentanone and other products derived from the side chain.

The atmospheric oxidation of α,β-unsaturated ketones is primarily initiated by reaction with OH radicals, which almost exclusively involves addition to the C=C double bond. copernicus.org

Derivatization and Scaffold Elaboration

The cyclopentanone ring and its appended enone functionality serve as a versatile platform for the synthesis of more complex molecular structures, including fused, spirocyclic, and heterocyclic systems.

Formation of Fused and Spirocyclic Systems

The reactivity of Cyclopentanone, 2-(3-phenylpropylidene)- can be harnessed to construct intricate polycyclic scaffolds.

Fused Systems: Annulation reactions, where a new ring is built onto the existing cyclopentanone core, are a key strategy. For example, an intramolecular double Michael addition reaction, starting from derivatives of 1,3-cyclopentanedione, has been used to construct cyclobuta[cd]pentalenes, demonstrating how the cyclopentane ring can be a template for fused polycyclic systems. nih.gov

Spirocyclic Systems: Spirocycles, which contain a single atom as the junction of two rings, are valuable structures in medicinal chemistry. The C2 carbon of the cyclopentanone ring is a prime site for creating a spiro center. As mentioned previously, [3+2] cycloaddition reactions with azomethine ylides are an effective method for synthesizing spiro-pyrrolidine derivatives from 2-alkylidenecyclopentanes. researchgate.net Additionally, chemo- and diastereo-selective [3+2] cycloaddition reactions between donor-acceptor cyclopropanes and α,β-unsaturated enamides have been developed to access spiro(cyclopentane-1,3'-indoline) derivatives. frontiersin.org

Transformation into Heterocyclic Compounds (e.g., Pyran, Pyridine (B92270), Thiophene (B33073) Derivatives)

The enone structure is an excellent precursor for various heterocyclic compounds through multicomponent reactions or condensation-cyclization sequences. Studies on the closely related 2-arylidenecyclopentanones have provided well-established routes to pyran, pyridine, and thiophene derivatives.

Pyran Derivatives: The reaction of 2-arylidenecyclopentanones with active methylene compounds like malononitrile or ethyl cyanoacetate, catalyzed by a mild base such as triethylamine, leads to the formation of fused 4H-pyran derivatives. The reaction proceeds via an initial Michael addition, followed by an intramolecular cyclization and tautomerization.

Pyridine Derivatives: By altering the reaction conditions, pyridine derivatives can be synthesized from the same starting materials. For example, reacting a 2-arylidenecyclopentanone with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) leads to a fused pyridine ring system. The ammonium acetate serves as the nitrogen source for the pyridine ring.

Thiophene Derivatives: Substituted thiophenes can be prepared via the Gewald reaction. This involves the reaction of a 2-arylidenecyclopentanone with elemental sulfur and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base. The reaction proceeds through a cascade that results in the formation of a fused 2-aminothiophene ring.

| Target Heterocycle | Reagents | Key Conditions |

|---|---|---|

| Pyran | Malononitrile | Triethylamine, Ethanol |

| Pyridine | Ethyl Cyanoacetate, Ammonium Acetate | Ethanol, Reflux |

| Thiophene | Malononitrile, Elemental Sulfur | Triethylamine, Ethanol |

Reaction Mechanistic Studies of Cyclopentanone, 2-(3-phenylpropylidene)-

The study of reaction mechanisms provides fundamental insights into the chemical transformations of molecules, detailing the sequential steps and intermediate states from reactants to products. For α,β-unsaturated ketones like Cyclopentanone, 2-(3-phenylpropylidene)-, a comprehensive understanding of its reactivity is crucial for controlling reaction outcomes and designing new synthetic methodologies. This section explores the mechanistic investigations of this compound, focusing on catalytic cycles, the influence of molecular shape on reaction stereochemistry, and the application of computational chemistry to analyze reaction pathways.

Elucidation of Catalytic Cycles and Intermediates

While specific research detailing the catalytic cycles exclusively for the synthesis of Cyclopentanone, 2-(3-phenylpropylidene)- is not extensively documented, the mechanism can be inferred from studies on similar 2-alkylidenecyclopentanones. A notable example is the palladium-catalyzed cross-coupling reaction, which offers a general pathway for the formation of such compounds.

One plausible catalytic cycle involves the palladium-catalyzed cross-coupling of a 1-(1-alkynyl)cyclobutanol with an aryl halide. This process is believed to proceed through several key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a Pd(0) catalyst.

Carbopalladation: This is followed by the carbopalladation of the triple bond of the 1-(1-alkynyl)cyclobutanol.

Ring Expansion: A regio- and stereoselective ring expansion then occurs, leading to the formation of a novel palladiacycle intermediate.

Reductive Elimination: The final step is the reductive elimination of the 2-alkylidenecyclopentanone product, which simultaneously regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

This proposed mechanism, while demonstrated for other 2-alkylidenecyclopentanones, provides a solid framework for understanding the formation of Cyclopentanone, 2-(3-phenylpropylidene)-. The intermediates in this cycle, particularly the palladiacycle, are critical in determining the structure and stereochemistry of the final product.

Further insights into the reactivity of the cyclopentanone ring can be drawn from studies on related structures. For instance, computational studies on the synthesis of functionalized cyclopentanones have predicted stepwise diradical mechanisms in certain cycloaddition reactions. researchgate.net Additionally, various catalytic systems, including those based on silver and phosphines, have been developed for the synthesis of substituted cyclopentanones, each operating through distinct mechanistic pathways and intermediates. researchgate.net

| Catalytic System | Proposed Intermediate | Reaction Type |

| Palladium(0) | Palladiacycle | Cross-coupling |

| Silver(I) Nitrate | Not specified | Intramolecular cyclization |

| Phosphines | Not specified | Intermolecular annulation |

Role of Substrate Conformation in Reaction Stereoselectivity

The three-dimensional arrangement of a molecule, or its conformation, can play a pivotal role in determining the stereochemical outcome of a reaction. For Cyclopentanone, 2-(3-phenylpropylidene)-, which possesses an exocyclic double bond, the conformation of the cyclopentanone ring and the orientation of the phenylpropylidene substituent are key factors in controlling stereoselectivity.

The reactivity of α,β-unsaturated carbonyl compounds is significantly influenced by the conformation of the Michael system. Computational studies have indicated that the s-cis conformation of such systems can lead to higher reactivity compared to the s-trans conformation. nih.gov This difference in reactivity can be attributed to the altered accessibility of the electrophilic β-carbon to incoming nucleophiles.

In the context of stereoselective reactions, biocatalysis has emerged as a powerful tool. Studies on the stereoselective reduction of axially chiral alkylidene cyclopentanones, catalyzed by alcohol dehydrogenases, have demonstrated excellent enantio- and diastereoselectivity. acs.orgacs.org In these enzymatic reactions, the substrate is precisely oriented within the active site of the enzyme. This lock-and-key mechanism ensures that the hydride transfer occurs from a specific face of the molecule, leading to the formation of a particular stereoisomer. The enzyme's ability to discriminate between different substrate conformations is crucial for achieving high levels of stereocontrol. acs.org Even though the enzyme's active site is distant from the E/Z configuration of the substrate, the substrate channeling can remotely influence the stereochemical outcome. acs.org

The stereoselectivity is not only dependent on the catalyst but also on the inherent conformational preferences of the substrate. The cyclopentanone ring is not planar and can adopt various envelope and twist conformations. The specific conformation adopted by Cyclopentanone, 2-(3-phenylpropylidene)- will influence the facial bias of the double bond, making one side more sterically accessible than the other for nucleophilic attack.

| Factor | Influence on Stereoselectivity |

| Conformation (s-cis vs. s-trans) | Affects reactivity and accessibility of the β-carbon. nih.gov |

| Enzyme Active Site | Precise orientation of the substrate leads to high stereocontrol. acs.orgacs.org |

| Ring Conformation | Influences the facial bias of the exocyclic double bond. |

Theoretical Approaches to Reaction Pathway Analysis

Theoretical and computational chemistry provide invaluable tools for analyzing reaction pathways, offering insights that are often difficult to obtain through experimental methods alone. For Cyclopentanone, 2-(3-phenylpropylidene)-, theoretical approaches can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and understand the origins of stereoselectivity.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are commonly employed to investigate the reaction mechanisms of organic compounds. These methods can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. For α,β-unsaturated carbonyl compounds, theoretical studies have been used to investigate the kinetics and mechanisms of reactions such as OH radical addition and Michael additions. nih.govcopernicus.org

For instance, computational studies on the reaction of thiols with α,β-unsaturated carbonyl compounds have elucidated the importance of a base-catalyzed step for the reactivity of thiol groups in enzymes. nih.gov These studies also revealed that the substitution pattern on the α,β-unsaturated system can lead to changes in the reaction mechanism. nih.gov Phenyl and methyl substituents were found to decrease the reactivity of the electrophilic compound. nih.gov

In the context of synthetic pathway design, computational tools are becoming increasingly sophisticated. Retrosynthetic analysis, a method used to plan organic syntheses, is now being augmented with machine learning algorithms and deep neural networks. nih.gov These approaches can analyze vast reaction databases to propose novel and efficient synthetic routes to target molecules like Cyclopentanone, 2-(3-phenylpropylidene)-. nih.gov

| Theoretical Method | Application in Reaction Pathway Analysis |

| Density Functional Theory (DFT) | Mapping potential energy surfaces, determining transition state structures, and calculating reaction barriers. nih.govcopernicus.org |

| Quantum Mechanics (QM) | Calculating electronic properties to understand electrophilicity and nucleophilicity. nih.gov |

| Machine Learning/AI | Assisting in retrosynthetic analysis and predicting reaction outcomes. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclopentanone, 2 3 Phenylpropylidene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of organic molecules, including Cyclopentanone (B42830), 2-(3-phenylpropylidene)-. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide initial information regarding the chemical environment of each nucleus. The conjugation of the carbonyl group with the carbon-carbon double bond significantly influences the chemical shifts of nearby nuclei. rsc.orgmdpi.com In α,β-unsaturated ketones, the β-carbon of the double bond is typically deshielded in the ¹³C NMR spectrum. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the vinylic proton, and the aliphatic protons of the propyl chain and cyclopentanone ring. Protons on carbons adjacent to the carbonyl group (α-protons) typically appear in the 2-2.7 ppm range. orgchemboulder.com The ¹³C NMR spectrum will feature a characteristic downfield signal for the carbonyl carbon, along with signals for the aromatic, vinylic, and aliphatic carbons.

Table 1: Predicted ¹H NMR Signal Assignments for Cyclopentanone, 2-(3-phenylpropylidene)- This table is generated based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (C₆H₅) | 7.1 - 7.4 | Multiplet |

| Vinylic Proton (=CH-) | 6.5 - 6.8 | Triplet of Triplets (tt) |

| Protons α to C=O (ring) | 2.3 - 2.6 | Multiplet |

| Protons on Propyl Chain (-CH₂-Ph) | 2.7 - 2.9 | Triplet (t) |

| Protons on Propyl Chain (-CH₂-CH₂-Ph) | 2.4 - 2.6 | Multiplet |

| Protons β to C=O (ring) | 1.8 - 2.1 | Multiplet |

Table 2: Predicted ¹³C NMR Signal Assignments for Cyclopentanone, 2-(3-phenylpropylidene)- This table is generated based on typical chemical shift values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 195 - 210 |

| Aromatic Carbons (C₆H₅) | 125 - 145 |

| Vinylic Carbons (C=C) | 120 - 150 |

| Aliphatic Carbons (Cyclopentanone Ring) | 20 - 40 |

| Aliphatic Carbons (Propyl Chain) | 25 - 35 |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Structural Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for elucidating the complete molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu It would be used to trace the connectivity within the propyl chain and through the aliphatic protons of the cyclopentanone ring, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. epfl.ch This technique provides a direct link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.orgepfl.ch HMBC is crucial for connecting different fragments of the molecule. For instance, it would show correlations from the vinylic proton to the carbonyl carbon and to carbons in the propyl chain, and from the benzylic protons to the aromatic carbons, thereby piecing together the entire carbon skeleton, including the positions of quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This is particularly useful for determining stereochemistry. For Cyclopentanone, 2-(3-phenylpropylidene)-, NOESY could help establish the E/Z configuration of the exocyclic double bond by observing spatial correlations between the vinylic proton and the protons on the cyclopentanone ring.

While solution-state NMR provides information on molecules as they tumble freely, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline state. For a compound like Cyclopentanone, 2-(3-phenylpropylidene)-, ssNMR could be applied to study polymorphism, which is the existence of different crystalline forms. These different forms can have distinct physical properties. Furthermore, ssNMR can reveal subtle differences in molecular conformation and packing arrangements within the crystal lattice that are averaged out in solution.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying functional groups. researchgate.net

The FT-IR and Raman spectra of Cyclopentanone, 2-(3-phenylpropylidene)- are dominated by vibrations characteristic of its key functional groups.

Carbonyl (C=O) Stretch: The C=O stretching vibration is a strong and sharp band in the IR spectrum. For α,β-unsaturated ketones, this band appears at a lower frequency (1710-1665 cm⁻¹) compared to saturated ketones (around 1715 cm⁻¹ for aliphatic ketones and ~1740 cm⁻¹ for simple cyclopentanone) due to the resonance between the carbonyl and the double bond, which weakens the C=O bond. rsc.orgorgchemboulder.comresearchgate.net

Alkene (C=C) Stretch: The stretching vibration of the carbon-carbon double bond is also influenced by conjugation and typically appears in the region of 1645-1600 cm⁻¹. rsc.org This band can sometimes be weak in the IR spectrum but is often strong in the Raman spectrum.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the phenyl group are typically observed as a group of bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations for the sp³-hybridized carbons of the cyclopentanone ring and the propyl chain appear just below 3000 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for Cyclopentanone, 2-(3-phenylpropylidene)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) | Stretch | 1700 - 1675 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1610 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1600, 1580, 1500, 1450 | Medium to Weak |

Conformational Insights from IR Spectra

The precise position and shape of the carbonyl (C=O) and alkene (C=C) stretching bands in the IR spectrum can provide valuable information about the conformational preferences of the molecule. rsc.org For α,β-unsaturated carbonyl compounds, rotation around the single bond connecting the C=O and C=C groups can lead to different planar conformers, primarily the s-trans and s-cis rotamers.

These conformers can have slightly different vibrational frequencies for their C=O and C=C stretching modes. In some cases, both conformers may exist in equilibrium, leading to a split or broadened carbonyl band in the IR spectrum. ias.ac.in The relative populations of these conformers can be influenced by factors such as steric hindrance and the polarity of the solvent, which can be monitored by observing changes in the IR spectrum under different conditions. ias.ac.in

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, or UV-Vis, is a powerful technique for probing the electronic structure of molecules containing chromophores. For Cyclopentanone, 2-(3-phenylpropylidene)-, the α,β-unsaturated ketone system in conjugation with the phenyl group constitutes the primary chromophore responsible for its characteristic electronic absorption spectra.

Characterization of Conjugated Systems and Electronic Transitions

The molecular structure of Cyclopentanone, 2-(3-phenylpropylidene)- features an extended conjugated system where the carbonyl group (C=O), the exocyclic double bond (C=C), and the phenyl ring are electronically coupled. This conjugation significantly influences the energy levels of the molecular orbitals, leading to characteristic electronic transitions that can be observed in the UV-Vis spectrum.

The primary electronic transitions for this type of chromophore are the π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. researchgate.net

π→π Transition:* This is a high-intensity absorption, typically referred to as the K-band, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The extended conjugation involving the phenyl ring, the double bond, and the carbonyl group lowers the energy gap for this transition, causing it to appear at a longer wavelength (bathochromic shift) compared to non-conjugated systems.

n→π Transition:* This is a lower-intensity, symmetry-forbidden transition, often called the R-band. It involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the oxygen atom of the carbonyl group, to a π* antibonding orbital. This transition is characteristic of molecules containing a carbonyl group. researchgate.net

The presence of the phenyl group and the alkyl chain can further modify the absorption maxima and intensities.

Table 1: Expected Electronic Transitions for Cyclopentanone, 2-(3-phenylpropylidene)-

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) | Relative Intensity (εmax) |

| π→π* (K-band) | Phenyl-C=C-C=O | ~250-300 nm | High |

| n→π* (R-band) | C=O | ~300-350 nm | Low |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

For Cyclopentanone, 2-(3-phenylpropylidene)-, the molecular formula is C₁₄H₁₆O. HRMS can confirm this by measuring the mass of the molecular ion (M•+) with very high precision. The calculated exact mass is 200.120115 Da. nih.gov

The fragmentation of the molecular ion upon electron ionization provides valuable structural information. The fragmentation pathways for α,β-unsaturated ketones and compounds with phenyl groups are well-established. Key expected fragmentation patterns for Cyclopentanone, 2-(3-phenylpropylidene)- include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. This could lead to the loss of a CO molecule (m/z 28), resulting in a fragment ion at m/z 172.1252.

Cleavage of the Propylidene Side Chain: The C-C bonds in the side chain are susceptible to cleavage. A prominent fragmentation would be benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.0548.

McLafferty-type Rearrangements: Although a classic McLafferty rearrangement requires a γ-hydrogen on a flexible alkyl chain, related hydrogen rearrangement processes can occur.

Ring Cleavage: The cyclopentanone ring itself can undergo fragmentation, often initiated by an α-cleavage, leading to the loss of ethene (C₂H₄), which is a characteristic fragmentation for cyclopentanone. youtube.comdocbrown.info

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Cyclopentanone, 2-(3-phenylpropylidene)-

| m/z (Nominal) | Proposed Formula | Description of Fragment |

| 200 | [C₁₄H₁₆O]•+ | Molecular Ion |

| 172 | [C₁₃H₁₆]•+ | Loss of CO via α-cleavage |

| 105 | [C₇H₅O]+ | Cleavage of the bond between the ring and the side chain |

| 91 | [C₇H₇]+ | Tropylium ion from benzylic cleavage |

| 55 | [C₃H₃O]+ | Fragment from cyclopentanone ring cleavage |

X-ray Diffraction Analysis for Single Crystal Structure Determination and Conformational Analysis

X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles, defining the three-dimensional structure of the molecule in the solid state.

Conformation of the Cyclopentanone Ring: The five-membered cyclopentanone ring is not planar. It typically adopts a non-planar conformation to relieve ring strain, most commonly an envelope or twist conformation. In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. oszk.hu

Planarity of the Conjugated System: The exocyclic C=C double bond and the C=O group tend to be coplanar (or nearly so) to maximize π-orbital overlap in the conjugated system. This preference for planarity can, however, be influenced by steric hindrance from substituents.

Conformational Isomerism: The molecule can exhibit conformational isomerism due to rotation around the single bonds in the 3-phenylpropylidene side chain. The orientation of the phenyl group relative to the cyclopentanone ring is a key conformational feature. Studies on similar molecules have shown that the phenyl rings are often not coplanar with the central cyclopentanone ring. oszk.hu

Table 4: Expected Structural Parameters from X-ray Diffraction Analysis

| Parameter | Expected Feature | Rationale/Comparison |

| Cyclopentanone Ring Conformation | Envelope or Twist | Minimization of torsional and angle strain, as seen in other cyclopentanone derivatives. oszk.hu |

| C=C-C=O Torsion Angle | Near 0° (s-trans) or 180° (s-cis) | Maximization of π-conjugation. |

| Phenyl Ring Orientation | Non-coplanar with the cyclopentanone ring | Steric hindrance likely forces a twisted conformation, as observed in DBCP. oszk.huresearchgate.net |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | These non-covalent interactions are common in the crystal packing of aromatic ketones. |

Computational and Theoretical Chemistry Studies of Cyclopentanone, 2 3 Phenylpropylidene

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations provide fundamental insights into the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable structure, electron distribution, and other key physical and chemical properties. For a molecule like Cyclopentanone (B42830), 2-(3-phenylpropylidene)-, these studies are crucial for understanding its conformational preferences and reactivity.

Geometry Optimization and Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed for geometry optimization, a process that seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, representing the molecule's most stable state. researcher.lifeuci.edu Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for Cyclopentanone, 2-(3-phenylpropylidene)- using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.22 Å |

| C=C (exocyclic) | 1.35 Å | |

| C-C (propyl) | 1.51 Å | |

| C=C (aromatic) | 1.40 Å (avg.) | |

| Bond Angle | C-C(=O)-C | 109.5° |

| O=C-C=C | 121.0° | |

| Dihedral Angle | C-C-C-C (propyl chain) | ~180° (trans) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.netaimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com

In Cyclopentanone, 2-(3-phenylpropylidene)-, the HOMO is expected to be localized primarily on the electron-rich regions, such as the π-system of the phenyl ring and the exocyclic double bond. The LUMO is anticipated to be distributed over the α,β-unsaturated ketone moiety, which acts as an electron-acceptor. This distribution dictates the molecule's electronic transitions and its susceptibility to electrophilic or nucleophilic attack. researchgate.net

Table 2: Predicted Frontier Orbital Energies and Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.20 eV |

| LUMO Energy | -1.85 eV |

| HOMO-LUMO Gap (ΔE) | 4.35 eV |

| Ionization Potential | 6.20 eV |

| Electron Affinity | 1.85 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular donor-acceptor interactions. nih.gov It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For Cyclopentanone, 2-(3-phenylpropylidene)-, significant intramolecular charge transfer is expected due to its conjugated system. NBO analysis would likely reveal strong hyperconjugative interactions, such as the delocalization of π-electrons from the C=C bonds of the phenyl ring and the side chain into the antibonding π* orbital of the carbonyl group (C=O). Similarly, interactions involving the lone pairs of the oxygen atom with adjacent antibonding orbitals contribute to the molecule's electronic stabilization.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π(C=C) phenyl | π(C=C) side chain | 15.2 | π-conjugation |

| π(C=C) side chain | π(C=O) | 25.5 | π-conjugation |

| n(O) | σ*(C-C) ring | 5.8 | Lone pair delocalization |

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between a molecule's structure and its spectroscopic signature.

Theoretical NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for the ab initio calculation of nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By performing GIAO calculations on a DFT-optimized geometry, it is possible to predict the ¹H and ¹³C NMR spectra with high accuracy. The computed isotropic magnetic shielding values are converted into chemical shifts (δ, in ppm) by comparing them to a reference standard, typically tetramethylsilane (B1202638) (TMS).

For Cyclopentanone, 2-(3-phenylpropylidene)-, theoretical calculations can help assign specific peaks in the experimental spectrum. For instance, the aromatic protons on the phenyl ring are expected in the 7.0-7.5 ppm range, while the protons on the carbon adjacent to the carbonyl group would appear further downfield compared to other aliphatic protons due to the deshielding effect of the oxygen atom.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |

| Carbonyl C | - | 205.0 |

| Vinylic CH | 6.8 | 138.0 |

| Aromatic CH (ortho, meta) | 7.3 | 128.5 |

| Aromatic CH (para) | 7.2 | 126.0 |

| CH₂ (alpha to C=C) | 2.8 | 35.0 |

| CH₂ (alpha to phenyl) | 2.7 | 33.0 |

| CH₂ (alpha to C=O) | 2.4 | 38.0 |

Simulated Vibrational (IR) and Electronic (UV-Vis) Spectra

Vibrational (IR) Spectra: Theoretical vibrational spectra can be simulated by performing frequency calculations on the optimized molecular structure. These calculations yield the frequencies and intensities of the normal modes of vibration. nih.gov To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and other approximations inherent in the computational model. nih.gov Key vibrational modes for Cyclopentanone, 2-(3-phenylpropylidene)- would include the characteristic C=O stretch of the ketone, the C=C stretches of the side chain and phenyl ring, and various C-H stretching and bending modes.

Electronic (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). qu.edu.qamdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org For this molecule, the extended conjugation between the phenyl ring, the double bond, and the carbonyl group is expected to give rise to an intense π→π* transition in the UV region. A much weaker n→π* transition, associated with the excitation of a lone-pair electron on the carbonyl oxygen, is also anticipated at a longer wavelength. mdpi.com

Table 5: Predicted IR and UV-Vis Spectroscopic Data

| Spectrum Type | Parameter | Predicted Value | Assignment |

| IR | Frequency (scaled) | 1715 cm⁻¹ | C=O stretch |

| Frequency (scaled) | 1640 cm⁻¹ | C=C stretch (side chain) | |

| Frequency (scaled) | 1600, 1495 cm⁻¹ | C=C stretch (aromatic) | |

| Frequency (scaled) | 2950-3100 cm⁻¹ | C-H stretches | |

| UV-Vis | λmax | 285 nm | π→π* transition |

| Oscillator Strength (f) | 0.85 | - | |

| λmax | 340 nm | n→π* transition | |

| Oscillator Strength (f) | 0.02 | - |

Comparative Analysis of Theoretical and Experimental Spectroscopic Data

A fundamental approach in computational chemistry is the validation of theoretical models by comparing calculated spectroscopic data with experimental measurements. This comparative analysis is crucial for confirming the molecular structure and understanding its electronic properties. For a molecule like Cyclopentanone, 2-(3-phenylpropylidene)-, this would typically involve Density Functional Theory (DFT) calculations to predict Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. For α,β-unsaturated ketones, key vibrational modes include the C=O and C=C stretching frequencies. Conjugation typically shifts the C=O stretching band to lower wavenumbers (around 1666-1685 cm⁻¹) compared to saturated ketones (around 1715 cm⁻¹). DFT calculations can predict these shifts with good accuracy, and a comparison with experimental FT-IR data helps to confirm the molecular structure and the electronic effects of conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. For Cyclopentanone, 2-(3-phenylpropylidene)-, theoretical calculations would predict the chemical shifts of the vinylic protons and the carbons of the α,β-unsaturated system, which are sensitive to the molecule's stereochemistry and electronic environment. A comparison with experimental NMR data is essential for structural elucidation.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Visible absorption spectrum. α,β-Unsaturated ketones typically exhibit two characteristic absorption bands corresponding to the π→π* and n→π* transitions. The calculated maximum absorption wavelengths (λ_max) can be compared with experimental data to understand the electronic structure and conjugation effects.

Illustrative Data Table: Comparison of Theoretical and Experimental Spectroscopic Data for a Generic 2-benzylidenecyclopentanone (B176167) Derivative

| Spectroscopic Data | Experimental Value | Theoretical Value (DFT/B3LYP/6-31G) |

| IR (cm⁻¹) | ||

| C=O Stretch | 1680 | 1685 |

| C=C Stretch | 1615 | 1620 |

| ¹³C NMR (ppm) | ||

| C=O | 198.5 | 199.0 |

| Cα | 125.0 | 125.5 |

| Cβ | 138.0 | 138.2 |

| UV-Vis (nm) | ||

| π→π (λ_max) | 310 | 315 |

| n→π* (λ_max) | 380 | 385 |

Note: The data in this table are illustrative and represent typical values for this class of compounds.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the determination of reaction pathways. For the synthesis of Cyclopentanone, 2-(3-phenylpropylidene)-, which is typically formed via an aldol (B89426) condensation reaction, these simulations can offer deep insights.

The Claisen-Schmidt condensation, a type of aldol condensation, is a common method for synthesizing α,β-unsaturated ketones. Computational studies can map out the entire reaction pathway, starting from the reactants (cyclopentanone and 3-phenylpropanal) and proceeding through intermediates and transition states to the final product. By calculating the energies of these stationary points, an energy profile for the reaction can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step. The reaction coordinate, which represents the progress of the reaction, can be visualized to understand the geometric changes that occur during the transformation.

Aldol condensations can often lead to the formation of different stereoisomers (E/Z isomers). Computational modeling can be used to investigate the origins of stereoselectivity by calculating the energies of the transition states leading to the different isomers. The transition state with the lower activation energy will be favored, and the corresponding product will be the major isomer. These calculations can reveal that the formation of the thermodynamically more stable trans (E) isomer is typically favored due to lower steric hindrance in the transition state.

Intermolecular Interactions and Solid-State Phenomena

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational methods like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are invaluable for visualizing and quantifying these interactions.

Hirshfeld surface analysis is a method used to partition the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to visualize intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which often correspond to hydrogen bonds, while blue regions represent longer contacts.

Illustrative Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Generic Chalcone Derivative

| Contact Type | Percentage Contribution (%) |

| H···H | 45.0 |

| C···H / H···C | 28.5 |

| O···H / H···O | 15.2 |

| C···C | 5.8 |

| Other | 5.5 |

Note: The data in this table are illustrative and represent typical values for this class of compounds.

Reduced Density Gradient (RDG) is a real-space function that is used to identify and visualize non-covalent interactions. A plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) can distinguish between different types of interactions. Regions of low RDG at low electron density are indicative of non-covalent interactions. The sign of λ₂ helps to differentiate between attractive interactions (like hydrogen bonds, λ₂ < 0) and repulsive interactions (steric clashes, λ₂ > 0). Van der Waals interactions are characterized by λ₂ ≈ 0.

Interaction Region Indicator (IRI) is a related function that can simultaneously reveal both covalent bonds and non-covalent interactions in a single, clear representation. For Cyclopentanone, 2-(3-phenylpropylidene)-, RDG and IRI analyses would provide a detailed picture of the non-covalent interactions, such as π-π stacking between the phenyl rings and weak hydrogen bonds, which stabilize the crystal structure.

Based on a comprehensive search of available scientific literature, there are currently no specific computational or theoretical chemistry studies focusing on the adsorption of Cyclopentanone, 2-(3-phenylpropylidene)- on 2D carbon nanomaterials.

Therefore, the requested article section "5.4.3. Adsorption Studies on 2D Carbon Nanomaterials" for this specific compound cannot be generated at this time due to the absence of research data, detailed findings, and data tables directly related to this topic.

General computational methods such as Density Functional Theory (DFT) are widely used to study the adsorption of various molecules on 2D carbon nanomaterials like graphene and carbon nanotubes. researchgate.netresearchgate.net These studies typically investigate parameters such as adsorption energies, geometric structures, and electronic properties to understand the interaction between the molecule and the nanomaterial surface. nih.govmdpi.com However, no such studies have been published for Cyclopentanone, 2-(3-phenylpropylidene)-.

Applications of Cyclopentanone, 2 3 Phenylpropylidene in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

The core value of Cyclopentanone (B42830), 2-(3-phenylpropylidene)- in organic synthesis lies in its function as a Michael acceptor. The conjugation of the carbon-carbon double bond with the carbonyl group renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com This reaction, known as the Michael or conjugate addition, is a fundamental carbon-carbon bond-forming strategy, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks. masterorganicchemistry.comwikipedia.org

The general mechanism involves the attack of a nucleophile on the β-carbon, which generates a resonance-stabilized enolate intermediate. Subsequent protonation yields the saturated carbonyl compound. libretexts.org This two-step sequence effectively adds a nucleophile and a hydrogen atom across the double bond, providing a powerful tool for molecular elaboration.

Table 1: Representative Nucleophiles for Conjugate Addition to α,β-Unsaturated Ketones

| Nucleophile Class | Specific Example | Resulting Structure |

|---|---|---|

| Organocuprates | Lithium diphenylcuprate (Ph₂CuLi) | 3-substituted cyclopentanone |

| Enolates | Diethyl malonate anion | Adduct with a malonic ester group |

| Amines | Piperidine | β-amino cyclopentanone |

| Thiols | Thiophenol | β-thioether cyclopentanone |

| Cyanide | Sodium cyanide (NaCN) | β-cyano cyclopentanone |

Precursor for Complex Carbocyclic Architectures

The structure of Cyclopentanone, 2-(3-phenylpropylidene)- is well-suited for the synthesis of intricate carbocyclic systems, such as bicyclic and spirocyclic compounds. Following a conjugate addition, the resulting enolate intermediate can be trapped intramolecularly to forge new rings. For instance, if the incoming nucleophile contains a suitable electrophilic group, a subsequent intramolecular aldol (B89426) or acylation reaction can lead to the formation of fused or bridged ring systems. The products of conjugate additions to cyclopentenones have been successfully converted into bicyclo[3.3.0]octanes, bicyclo[2.2.1]heptanes, and bicyclo[3.2.1]octanes. rsc.org

Furthermore, the enone functionality itself can participate directly in cycloaddition reactions. As a dienophile, it can react with dienes in Diels-Alder [4+2] cycloadditions to form six-membered rings fused to the cyclopentanone core. Similarly, [3+2] cycloaddition reactions, for example with azomethine ylides, can be employed to construct five-membered heterocyclic rings spiro-fused at the α-position or fused across the double bond. rsc.org These strategies provide direct pathways to complex polycyclic architectures from a relatively simple starting material.

Building Block for Natural Product Analogues

The cyclopentane (B165970) ring is a common structural motif found in a diverse array of biologically active natural products, including prostaglandins, terpenes, and alkaloids. nih.govoregonstate.edu Synthetic strategies often rely on the functionalization of pre-existing cyclopentanone rings. Cyclopentanone, 2-(3-phenylpropylidene)- serves as a valuable starting scaffold for the synthesis of natural product analogues.

By leveraging conjugate addition reactions, chemists can introduce key side chains or functional groups onto the cyclopentanone core. Subsequent stereoselective modifications of the carbonyl group and other positions on the ring allow for the systematic construction of complex target molecules. The phenylpropylidene moiety offers an additional site for chemical modification, enabling the exploration of structure-activity relationships by altering the aromatic portion of the molecule. The development of compound libraries based on a central scaffold is a key strategy in medicinal chemistry, and this compound provides a robust entry point for such diversity-oriented synthesis approaches. nih.govnih.gov

Substrate and Ligand in Catalysis Research

The reactivity of the enone system makes Cyclopentanone, 2-(3-phenylpropylidene)- an ideal substrate for various catalytic transformations. Both transition metal catalysis and organocatalysis offer powerful methods for achieving highly selective and efficient modifications of this molecule.

Use in Transition Metal-Catalyzed Transformations

Transition metals are widely used to catalyze reactions involving α,β-unsaturated ketones. mdpi.commdpi.com One of the most significant applications is the catalytic asymmetric conjugate addition, where a chiral metal complex guides a nucleophile to one face of the molecule, resulting in an enantiomerically enriched product. Rhodium and copper catalysts are particularly effective for the 1,4-addition of organoboron, organozinc, and organoaluminum reagents. nih.gov For example, the rhodium-catalyzed asymmetric addition of an arylboronic acid to a cyclopentenone is a key step in the synthesis of certain terpenoids. nih.gov

Other potential transition metal-catalyzed transformations for a substrate like Cyclopentanone, 2-(3-phenylpropylidene)- include:

Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding the corresponding saturated ketone.

Heck Reaction: While typically involving aryl halides, variations could potentially couple the enone with other molecules.

Cyclization/Annulation Reactions: Gold or silver catalysts can promote cascade reactions, where the enone participates in complex ring-forming sequences. nih.govorganic-chemistry.org

Table 2: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Typical Catalyst | Reagent(s) | Product Type |

|---|---|---|---|

| Asymmetric Conjugate Addition | [Rh(COD)Cl]₂ / Chiral Ligand | Arylboronic Acid | Chiral 3-Arylcyclopentanone |

| Selective Hydrogenation | Pd/C | H₂ | 2-(3-phenylpropyl)cyclopentanone |

| Conjugate Hydrosilylation | Rhodium or Copper Complexes | Silane (e.g., PhSiH₃) | Silyl Enol Ether |

| Gold-Catalyzed Cycloaddition | AuCl₃ | Nitrile | Bicyclic Imidazole Derivative organic-chemistry.org |

Involvement in Organocatalytic Systems

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. Enones like Cyclopentanone, 2-(3-phenylpropylidene)- are classic substrates for organocatalytic activation, particularly through aminocatalysis.

In this mode of activation, a chiral secondary amine catalyst (e.g., a proline derivative) reversibly reacts with the enone to form a charged iminium ion intermediate. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for attack by even weak nucleophiles. The stereocenter on the catalyst directs the incoming nucleophile, leading to high levels of enantioselectivity in the final product. This strategy is widely used for asymmetric Michael additions. beilstein-journals.orgmdpi.com Similarly, organocatalysts can facilitate formal [4+2] cycloaddition reactions, providing access to complex spirocyclic oxindoles. nih.gov The use of chiral Brønsted acids, such as phosphoric acids, is another strategy to activate the enone by protonating the carbonyl oxygen, facilitating reactions like asymmetric desymmetrization of related cyclopentene-1,3-diones. rsc.org

Precursor for Novel Materials

The structural features of Cyclopentanone, 2-(3-phenylpropylidene)- make it and its derivatives attractive candidates for the development of novel organic materials. Analogous compounds, specifically bis(benzylidene)cyclopentanone derivatives, have shown promise as functional molecules in materials science. kpi.ua

One significant application is in the field of photopolymerization. Certain bis(dimethylamino)benzylidene cyclopentanone derivatives act as highly efficient photoinitiators for two-photon polymerization (TPP). researchgate.netnih.gov This process uses a focused near-infrared laser to induce polymerization with high spatial resolution, enabling the fabrication of complex 3D micro- and nanostructures. The charge-transfer character of these molecules, from an electron-donating group (like an amino group) to an electron-withdrawing group (the carbonyl), is key to their photosensitivity. researchgate.net By functionalizing the phenyl ring of Cyclopentanone, 2-(3-phenylpropylidene)- with appropriate donor groups or polymerizable moieties like methacrylates, it could be adapted for similar applications in advanced lithography and 3D printing. researchgate.net

Additionally, related arylidene polymers have been synthesized and investigated for their electrical properties. For example, poly[2,5-bis(3-nitrobenzylidene)cyclopentanone sulphide] was synthesized by polymerizing a dichlorinated monomer with sodium sulfide (B99878) and was found to be an electrically conducting polymer. kpi.ua This suggests that polymers incorporating the rigid, conjugated cyclopentanone core derived from molecules like Cyclopentanone, 2-(3-phenylpropylidene)- could be explored for applications in organic electronics, such as organic semiconductors or components in sensors.

Development of Photoactive Compounds

There is currently no specific scientific literature available that details the development of photoactive compounds directly from or utilizing Cyclopentanone, 2-(3-phenylpropylidene)-. While related compounds, such as benzylidene and dibenzylidene cyclopentanone derivatives, are known to be used as photoinitiators in polymerization due to their ability to absorb light and generate reactive species, no such applications have been documented for the 2-(3-phenylpropylidene) derivative. mdpi.comresearchgate.netnih.govsemanticscholar.org

The potential for Cyclopentanone, 2-(3-phenylpropylidene)- to serve as a precursor for photoactive compounds would theoretically depend on further chemical modifications. The core structure, containing a carbonyl group and a phenyl group, could be functionalized to introduce chromophores or photo-reactive moieties. However, without experimental data, any discussion of its potential in this area remains speculative.

Integration into Polymeric Structures

Similarly, the scientific literature does not provide specific examples or research on the integration of Cyclopentanone, 2-(3-phenylpropylidene)- into polymeric structures, either as a monomer or as a modifying agent.

In principle, the molecule possesses sites that could be chemically altered to allow for polymerization. For instance, the phenyl ring or the cyclopentanone ring could be functionalized with polymerizable groups. However, there is no evidence in the current body of scientific literature to suggest that Cyclopentanone, 2-(3-phenylpropylidene)- has been utilized in this capacity. Research on arylidene polymers has explored related cyclopentanone derivatives, but not the specific compound . kpi.ua

The following table presents basic information about Cyclopentanone, 2-(3-phenylpropylidene)-, which is available from chemical databases. epa.govnih.govsielc.comparchem.com

| Property | Value |

| IUPAC Name | 2-(3-phenylpropylidene)cyclopentan-1-one |

| CAS Number | 54322-81-5 |

| Molecular Formula | C14H16O |

| Molecular Weight | 200.28 g/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.